2-Cyclohexyl-2-ethoxyacetaldehyde
Description
2-Cyclohexyl-2-ethoxyacetaldehyde (C${10}$H${18}$O$_{2}$) is an aliphatic aldehyde featuring a cyclohexyl group and an ethoxy substituent on the acetaldehyde backbone. Its structure confers unique physicochemical properties, including moderate lipid solubility due to the cyclohexyl moiety and reactivity typical of aldehydes.
Properties
IUPAC Name |
2-cyclohexyl-2-ethoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHWSPNZBGCHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyacetaldehyde typically involves the reaction of cyclohexylmagnesium bromide with ethyl glyoxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
- Addition of ethyl glyoxylate to the Grignard reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-ethoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexyl-2-ethoxyacetic acid.
Reduction: 2-Cyclohexyl-2-ethoxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-2-ethoxyacetaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-ethoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyl and ethoxy groups may influence the compound’s binding affinity and specificity for different targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares 2-cyclohexyl-2-ethoxyacetaldehyde with related compounds based on substituents, solubility, and metabolic pathways:
Notes:
- Cyclohexyl Group Impact : The cyclohexyl moiety enhances lipid solubility, as seen in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which crosses the blood-brain barrier effectively . This suggests this compound may also exhibit high tissue penetration.
- Ethoxy Group Reactivity: Ethoxy-substituted compounds like 2-ethoxyethyl acetate undergo hydrolysis, releasing acetic acid and ethoxyethanol . The ethoxy group in the target compound may similarly influence stability and metabolic fate.
Pharmacokinetic and Toxicological Profiles
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()
- Degradation : Rapid biphasic degradation (t$_{1/2}$ = 5 min initial phase; 1 hr secondary phase) in plasma .
- Excretion : Primarily renal, with biliary secretion and enterohepatic recirculation observed in dogs .
2-Ethoxyethyl Acetate ()
- Metabolism: Hydrolyzes to ethoxyethanol, a known hemolytic agent, and acetic acid. This highlights the toxicological risks associated with ethoxy group release .
Diphenylglycolic Acid ()
Key Contrasts and Implications
Stability : The nitrosourea analog degrades rapidly, whereas this compound’s aldehyde group may confer intermediate stability, depending on enzymatic or environmental conditions.
Biotransformation : Cyclohexyl moieties are prone to forming stable metabolites (e.g., cyclohexylamine), which could limit the bioactive lifetime of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
